molecular formula C12H9ClN2O3 B071448 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine CAS No. 179687-79-7

2-((2-Chloro-4-nitrophenoxy)methyl)pyridine

Cat. No. B071448
Key on ui cas rn: 179687-79-7
M. Wt: 264.66 g/mol
InChI Key: GWYKHOLLVPAQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088766B2

Procedure details

Sodium hydride (95%, 0.935 g, 37 mmol) is suspended in dry DMF (20 ml) under a nitrogen atmosphere and the resulting mixture is cooled in ice water. To above suspension is added dropwise over 15 minutes pyridin-2-yl-methanol (3.42 g, 31.3 mmol) in dry DMF (20 mL). Next, to the cold reaction mixture is added dropwise over 20 minutes a solution of 2-Chloro-1-fluoro-4-nitro-benzene (5 g, 28.5 mmol) in dry DMF (20 ml). Upon the end of addition the cold bath is removed and the reaction mixture is stirred for another 36 hours. Water (80 mL) was added slowly to the reaction mixture, and a yellow precipitate resulted. The resultant solid is isolated by suction filtration, washed with water (80 ml), and air dried to yield 7.52 g (28.5 mmol, 100%) of the clean desired material as a yellow powder.
Quantity
0.935 g
Type
reactant
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][OH:10].[Cl:11][C:12]1[CH:17]=[C:16]([N+:18]([O-:20])=[O:19])[CH:15]=[CH:14][C:13]=1F>CN(C=O)C>[Cl:11][C:12]1[CH:17]=[C:16]([N+:18]([O-:20])=[O:19])[CH:15]=[CH:14][C:13]=1[O:10][CH2:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][N:3]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.935 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
3.42 g
Type
reactant
Smiles
N1=C(C=CC=C1)CO
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])F
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for another 36 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Next, to the cold reaction mixture
ADDITION
Type
ADDITION
Details
Upon the end of addition the cold bath
CUSTOM
Type
CUSTOM
Details
is removed
ADDITION
Type
ADDITION
Details
Water (80 mL) was added slowly to the reaction mixture
CUSTOM
Type
CUSTOM
Details
a yellow precipitate resulted
CUSTOM
Type
CUSTOM
Details
The resultant solid is isolated by suction filtration
WASH
Type
WASH
Details
washed with water (80 ml), and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
ClC1=C(OCC2=NC=CC=C2)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 28.5 mmol
AMOUNT: MASS 7.52 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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